Cas no 1323645-67-5 (N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide structure](https://ja.kuujia.com/scimg/cas/1323645-67-5x500.png)
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1H-benzimidazol-2-ylmethyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
- 1-Imidazolidineacetamide, N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)-2-oxo-
- N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
-
- インチ: 1S/C20H21N5O3/c1-28-15-8-6-14(7-9-15)25-11-10-24(20(25)27)13-19(26)21-12-18-22-16-4-2-3-5-17(16)23-18/h2-9H,10-13H2,1H3,(H,21,26)(H,22,23)
- InChIKey: YLUOAJQKXVFOKE-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(CC(NCC2NC3=CC=CC=C3N=2)=O)CCN1C1=CC=C(OC)C=C1
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5788-2664-4mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
1323645-67-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5788-2664-3mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
1323645-67-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5788-2664-2mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
1323645-67-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5788-2664-1mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
1323645-67-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5788-2664-2μmol |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
1323645-67-5 | 2μmol |
$57.0 | 2023-09-09 |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamideに関する追加情報
Professional Introduction to N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide (CAS No. 1323645-67-5)
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1323645-67-5, represents a novel molecular entity with a complex structural framework that includes multiple pharmacophoric regions. The presence of a 1H-benzodiazole moiety and an oxoimidazolidine core suggests potential biological activities that are worthy of in-depth investigation.
The structural composition of this compound is highly intriguing, featuring a benzodiazole ring system linked to an acetylamide group, which is further connected to an imidazolidine ring substituted with a 4-methoxyphenyl group. This arrangement creates a multifaceted scaffold that could interact with various biological targets, making it a promising candidate for drug discovery and development. The benzodiazole moiety, in particular, is well-known for its role in central nervous system modulation, while the oxoimidazolidine component may contribute to additional pharmacological properties.
In recent years, there has been growing interest in the development of new therapeutic agents that leverage the unique properties of heterocyclic compounds. The compound in question, N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide, exemplifies this trend by combining multiple pharmacologically relevant structures into a single molecule. This approach has led to the discovery of several novel compounds with enhanced efficacy and reduced side effects compared to traditional drugs.
The benzodiazole ring system is particularly noteworthy due to its well-documented interactions with gamma-aminobutyric acid (GABA) receptors, which are crucial for regulating neuronal excitability. Modulators of these receptors have found widespread use in the treatment of anxiety disorders, insomnia, and seizures. The incorporation of this moiety into the current compound suggests potential applications in these therapeutic areas. Furthermore, the presence of a methoxy group on the phenyl ring may enhance solubility and bioavailability, which are critical factors for drug development.
The oxoimidazolidine component adds another layer of complexity to the compound's structure. This heterocyclic ring has shown promise in various biological assays, including anti-inflammatory and antimicrobial activities. The combination of these two structural features could lead to a compound with multiple therapeutic benefits. For instance, it may exhibit both anxiolytic and anti-inflammatory effects, providing a more comprehensive treatment option for patients suffering from chronic conditions.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy before conducting expensive wet-lab experiments. By leveraging molecular modeling techniques such as molecular dynamics simulations and quantum mechanical calculations, scientists can identify potential binding sites and interaction patterns between the compound and biological targets. These insights have been instrumental in optimizing the structure of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide for improved efficacy.
In addition to computational methods, high-throughput screening (HTS) has become an indispensable tool for identifying lead compounds with desirable pharmacological properties. HTS allows researchers to rapidly test thousands of compounds against various biological targets, significantly reducing the time and cost associated with drug discovery. The compound under discussion has been subjected to HTS assays in several laboratories, revealing promising results in preliminary studies. These findings have spurred further investigation into its potential therapeutic applications.
The synthesis of complex organic molecules like N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-y]acetamide requires meticulous planning and expertise in synthetic organic chemistry. The multi-step synthesis involves careful selection of reagents and reaction conditions to ensure high yields and purity. Advances in synthetic methodologies have made it possible to construct such intricate molecules with greater ease than ever before. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in assembling the various components of this compound.
The pharmacokinetic properties of a drug are critical determinants of its clinical success. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be carefully considered during drug development. Computational tools have been developed to predict these properties based on molecular structure, allowing researchers to optimize formulations for improved bioavailability and reduced toxicity. For N-[(1H-benzodiazol-e2yl)methyl]-[email protected](4-methoxyphenyl)-[email protected](email protected](email protected), these predictions have provided valuable insights into its potential behavior within the human body.
Ongoing research efforts are focused on elucidating the mechanism of action of this compound and identifying new therapeutic applications. Preclinical studies have shown encouraging results in animal models for conditions such as anxiety disorders and inflammation-related diseases. These findings warrant further investigation into its potential as a therapeutic agent. Additionally, explorations into derivative compounds may yield even more effective derivatives with improved pharmacological profiles.
The integration of interdisciplinary approaches has been instrumental in advancing our understanding of this compound's potential applications. Collaboration between chemists、biologists、pharmacologists,and computer scientists has led to innovative strategies for drug discovery and development。By combining experimental data with computational modeling,researchers can gain deeper insights into the structure-function relationships that govern biological activity。These collaborative efforts hold promise for unlocking new therapeutic possibilities。
1323645-67-5 (N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide) 関連製品
- 937604-42-7(2-4-(trifluoromethyl)phenyl-1,3-thiazolidine)
- 519055-66-4(2-(propan-2-yl)-1,3-thiazole-5-sulfonamide)
- 171262-64-9(L-Lysine, N6-(2-hydroxyacetyl)-)
- 2172632-05-0(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid)
- 2171963-66-7(3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole)
- 496929-99-8(7-BROMO-D-TRYPTOPHAN)
- 1806518-70-6(3-Bromo-1-(2-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one)
- 2072127-74-1(4-(Piperidin-4-yl)oxane-4-carbonitrile)
- 2227742-47-2((3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid)
- 2385575-25-5(Ethyl 3-chloro-2-fluoro-5-formylbenzoate)



